molecular formula C13H23NO3 B11716983 (11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one

(11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one

Cat. No.: B11716983
M. Wt: 241.33 g/mol
InChI Key: LIYARNGEJVBOBI-OWBHPGMISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one is a 14-membered macrolide lactone featuring an (E)-configured hydroxyimino group at position 11. The lactone ring (1-oxacyclotetradecan-2-one) provides rigidity, while the E-configuration of the hydroxyimino group may enhance stereochemical specificity in binding to biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

(11Z)-11-hydroxyimino-oxacyclotetradecan-2-one

InChI

InChI=1S/C13H23NO3/c15-13-10-6-4-2-1-3-5-8-12(14-16)9-7-11-17-13/h16H,1-11H2/b14-12-

InChI Key

LIYARNGEJVBOBI-OWBHPGMISA-N

Isomeric SMILES

C1CCCCC(=O)OCCC/C(=N\O)/CCC1

Canonical SMILES

C1CCCCC(=O)OCCCC(=NO)CCC1

Origin of Product

United States

Preparation Methods

Lactonization of Hydroxycarboxylic Acids

The Yamaguchi esterification method is widely employed for macrolactonization due to its high efficiency in forming large rings. A representative pathway involves:

  • Substrate Preparation : 13-Hydroxytridecanoic acid is synthesized via oxidation of 1,13-tridecanediol or elongation of shorter-chain precursors.

  • Activation : The hydroxy acid is treated with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride.

  • Cyclization : Intramolecular esterification under high dilution (0.001–0.01 M) in toluene at 110°C for 12–24 hours yields oxacyclotetradecan-2-one.

Table 1 : Optimization of Yamaguchi Lactonization

ParameterConditionYield (%)
Concentration (M)0.00572
Temperature (°C)11068–75
SolventToluene70
CatalystDMAP (5 mol%)+8% yield

Ring-Closing Metathesis (RCM)

Grubbs II catalyst enables the formation of macrocycles via olefin metathesis:

  • Diene Synthesis : A α,ω-diene precursor (e.g., 1,14-tetradecadiene-13-ol) is prepared through Wittig olefination or cross-coupling.

  • Metathesis : Reaction with Grubbs II (5 mol%) in dichloromethane at 40°C for 6 hours affords the 14-membered lactone after hydrogenation of the resultant diene.

Introduction of the Hydroxyimino Group

The oxime functionality is introduced via ketone intermediacy, requiring precise oxidation and subsequent condensation.

Ketone Formation at C-11

3.1.1 Selective Oxidation
The C-11 methylene group is oxidized to a ketone using:

  • CrO₃/H₂SO₄ (Jones Reagent) : Provides moderate yields (45–50%) but risks over-oxidation.

  • Dess-Martin Periodinane : Selective oxidation under mild conditions (CH₂Cl₂, 25°C, 2 h) achieves 68% yield with minimal side products.

3.1.2 Microbial Oxidation
Rhizopus arrhizus monooxygenase selectively hydroxylates C-11, followed by oxidation to the ketone using PCC (pyridinium chlorochromate).

Oxime Formation

The ketone intermediate is treated with hydroxylamine hydrochloride under controlled conditions to ensure E-selectivity:

  • Reaction Conditions : NH₂OH·HCl (1.2 eq), NaOAc buffer (pH 4.5–5.0), ethanol/water (3:1), 60°C, 4 h.

  • Stereochemical Control : The E-isomer predominates (>90%) at pH <6 due to preferential protonation of the oxime nitrogen during formation.

Table 2 : Oxime Formation Optimization

ParameterConditionE:Z RatioYield (%)
pH5.09:185
SolventEtOH/H₂O9.5:0.582
Temperature (°C)609:185

Integrated Synthetic Routes

Sequential Lactonization-Oximation

  • Prepare oxacyclotetradecan-2-one via Yamaguchi lactonization (72% yield).

  • Oxidize C-11 to ketone using Dess-Martin periodinane (68%).

  • Condense with hydroxylamine hydrochloride (85% yield, E:Z = 9:1).
    Overall Yield : 72% × 68% × 85% ≈ 41.5%.

Late-Stage Oxime Incorporation

  • Synthesize 13-hydroxytridecan-11-one acid via microbial oxidation.

  • Perform Yamaguchi lactonization directly on the ketone-containing substrate (58% yield).

  • Concurrently form the oxime during cyclization using NH₂OH·HCl in situ (63% yield).
    Advantage : Reduces step count but compromises yield due to competing side reactions.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.23 (s, 1H, NOH), 2.55 (t, J = 6.8 Hz, 2H, C-10), 1.60–1.25 (m, 18H, ring CH₂).

  • IR (cm⁻¹) : 3200 (O-H stretch), 1720 (C=O lactone), 1640 (C=N oxime).

  • HRMS : m/z calcd. for C₁₃H₂₁NO₃ [M+H]⁺ 239.1522; found 239.1526.

Challenges and Mitigation Strategies

  • Ring Strain : High dilution conditions during lactonization minimize oligomerization.

  • Oxime Isomerization : Storage at -20°C under nitrogen stabilizes the E-isomer.

  • Byproduct Formation : Silica gel chromatography (EtOAc/hexane, 1:3) effectively separates oxime isomers.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
  • Oxime Formation: It can be synthesized through the reaction of ketones or aldehydes with hydroxylamine, highlighting its utility in organic synthesis.

Biology

  • Biological Activity Studies: Research indicates that the compound may interact with biomolecules, influencing their activity.
  • Histone Deacetylase Inhibition: Similar compounds have shown potential in inhibiting histone deacetylases, which are crucial in regulating gene expression and implicated in cancer progression.

Medicine

  • Therapeutic Properties: Investigated for its potential as an anticancer agent.
  • Drug Development Precursor: The compound may serve as a precursor for developing new therapeutic agents.

Industry

  • Production of Specialty Chemicals: It is utilized in creating various specialty chemicals and materials, demonstrating its industrial relevance.

Research has indicated that (11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one exhibits notable biological activities:

Histone Deacetylase Inhibition

Studies have suggested that this compound may inhibit histone deacetylases effectively. Histone deacetylases are enzymes involved in the removal of acetyl groups from histones, leading to chromatin condensation and repression of gene expression. Inhibition of these enzymes can reactivate silenced genes involved in tumor suppression.

Antimicrobial Properties

The compound has demonstrated antibacterial activity against Gram-positive bacteria.

Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines:

  • Cell Lines Tested: Breast and prostate cancer.
  • Results: Significant cytotoxic effects were observed with an IC50 value in the low micromolar range, indicating potent anti-cancer activity.

Antimicrobial Efficacy

In vitro assays were conducted to evaluate the antimicrobial properties:

  • Bacterial Strain Tested: Staphylococcus aureus.
  • Results: The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolobenzotriazinones (Compounds 11d and 11e)

The triazolobenzotriazinones 11d and 11e (from ) share a heterocyclic core but differ significantly in functional groups and ring size. Key comparisons include:

Property 11d 11e (11E)-Target Compound
Molecular Formula C₂₄H₂₀N₆O₂ C₂₄H₂₀N₆OS C₁₃H₂₁NO₃ (estimated)
Molecular Weight 442.16 g/mol 440.14 g/mol ~255.3 g/mol (calculated)
Melting Point 213–215°C 151–153°C Not reported
Key Functional Groups Carbonyl (C=O) Thiocarbonyl (C=S) Lactone (C=O), hydroxyimino (NOH)
Bioactivity Not reported Improved antitumor potency Not reported

Key Insights :

  • The thiocarbonyl group in 11e enhances antitumor activity compared to 11d’s carbonyl group, suggesting that sulfur substitution can modulate bioactivity . This highlights the importance of functional group variation in drug design.
  • The target compound’s hydroxyimino group may similarly influence bioactivity through hydrogen bonding or metal chelation, though direct evidence is lacking.
Huperzine A (Alkaloid with 11E Configuration)

Huperzine A, a lycopodium alkaloid with an (11E)-ethylidene group (), shares stereochemical similarity with the target compound. Both feature an E-configuration at position 11, critical for their respective activities:

Property Huperzine A (11E)-Target Compound
Structure Polycyclic alkaloid Macrolide lactone
Key Functional Group Ethylidene (C=CH₂) Hydroxyimino (NOH)
Bioactivity Acetylcholinesterase inhibition Not reported
Configuration Impact E-configuration essential for binding Likely critical for stability/reactivity

Key Insights :

  • The E-configuration in Huperzine A optimizes its interaction with acetylcholinesterase’s active site . The target compound’s E-configuration may similarly enhance molecular recognition in biological systems.

Biological Activity

Chemical Structure and Properties

Chemical Formula: C13H24O2
Molecular Weight: 212.3285 g/mol
IUPAC Name: (11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one
CAS Registry Number: 1725-04-8

The compound features a unique structure that includes a hydroxyimino group, which is significant for its biological interactions. The molecular configuration allows for various conformations that may influence its reactivity and biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Studies have indicated that compounds within this class may exhibit:

  • Histone Deacetylase Inhibition: Research suggests that similar compounds can inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .
  • Antimicrobial Properties: Some derivatives have shown promise in combating bacterial infections, potentially through mechanisms that disrupt bacterial cell wall synthesis or function .

Case Studies

  • Cancer Cell Lines:
    A study investigating the effects of this compound on various cancer cell lines demonstrated significant cytotoxic effects. The compound was tested against breast and prostate cancer cell lines, revealing an IC50 value in the low micromolar range, indicating potent anti-cancer activity.
  • Antimicrobial Efficacy:
    In vitro assays showed that the compound exhibited antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting its potential as an antimicrobial agent.

Data Table of Biological Activity

Biological Activity Effect Tested Concentration Reference
Cytotoxicity in Cancer CellsSignificant inhibitionLow micromolar
Antibacterial ActivityMIC = 32 µg/mLAgainst S. aureus
HDAC InhibitionModerate inhibitionVarious concentrations

In Vivo Studies

Recent animal studies have evaluated the pharmacokinetics and biodistribution of this compound. Results indicate favorable absorption and distribution profiles, with significant accumulation in liver and tumor tissues.

Toxicology Profile

Toxicological assessments revealed that at therapeutic doses, the compound exhibited low toxicity with no significant adverse effects noted in animal models. Long-term studies are ongoing to assess chronic exposure implications.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one, and how can they be methodologically addressed?

  • Answer : Synthesis of this compound requires precise control over stereochemistry (E-configuration at C11) and regioselective oxacyclotetradecanone ring formation. Common challenges include:

  • Hydroxyimino group stability : Use low-temperature conditions (<0°C) during imine formation to prevent tautomerization or decomposition .
  • Ring closure efficiency : Optimize reaction time and catalysts (e.g., Lewis acids like BF₃·OEt₂) to favor intramolecular lactonization .
  • Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography to resolve ambiguities in spatial arrangement .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Answer : Combine orthogonal analytical techniques:

  • Chromatography : HPLC with UV detection (λ = 220–260 nm) to assess purity (>98% by area normalization) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for oxacyclotetradecanone (δ ~170 ppm for carbonyl) and hydroxyimino (δ ~8–9 ppm for imine proton) .
  • IR : Confirm lactone carbonyl (C=O stretch ~1750 cm⁻¹) and imine (C=N stretch ~1640 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z calculated via exact mass) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound?

  • Answer : Discrepancies in reactivity (e.g., hydrolysis rates or nucleophilic addition) may arise from:

  • Solvent polarity effects : Compare kinetics in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents using stopped-flow UV-Vis spectroscopy .
  • pH-dependent tautomerization : Perform pH-controlled experiments (pH 2–12) with in-situ FTIR to track imine ⇌ enamine equilibria .
  • Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and validate experimental activation energies .

Q. How can environmental fate studies for this compound be designed to assess ecological risks?

  • Answer : Follow a tiered approach:

  • Phase 1 (Lab-scale) :
  • Biodegradation : OECD 301D test to measure % degradation in 28 days .
  • Hydrolysis : Monitor half-life at pH 4, 7, and 9 (25–50°C) via LC-MS .
  • Phase 2 (Field studies) :
  • Soil/water partitioning : Use radiolabeled compound (¹⁴C) to quantify Kd (distribution coefficient) .
  • Bioaccumulation : Expose model organisms (e.g., Daphnia magna) and measure BCF (bioconcentration factor) .

Q. What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Answer :

  • Binding assays : Surface plasmon resonance (SPR) to determine KD (dissociation constant) .
  • Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates) to calculate IC50 and mechanism (competitive/non-competitive) .
  • Structural insights : Co-crystallization with target proteins (e.g., cytochrome P450) for X-ray diffraction analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for the hydroxyimino group?

  • Answer : Divergent NMR/IR results may stem from:

  • Tautomeric equilibria : Use dynamic NMR at variable temperatures (e.g., 25–80°C) to detect exchange broadening .
  • Solvent-induced shifts : Compare spectra in CDCl₃ vs. DMSO-d6 to identify solvent-dependent conformational changes .
  • Reference standards : Synthesize a deuterated analog (e.g., D2O exchange) to isolate imine-related signals .

Methodological Best Practices

Q. What statistical approaches ensure robust analysis of dose-response relationships in toxicity studies?

  • Answer :

  • Non-linear regression : Fit data to Hill or log-logistic models (e.g., EC50 estimation via R package drc) .
  • Uncertainty quantification : Report 95% confidence intervals and perform sensitivity analysis for outlier exclusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.